4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
Overview
Description
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromomethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides or other oxidized derivatives.
Scientific Research Applications
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
In Materials Science: Its structural properties allow it to participate in polymerization reactions, forming stable and functional materials.
Comparison with Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)benzoic acid
Comparison:
- Structural Differences: While these compounds share the bromomethyl group, their core structures differ, leading to variations in their chemical reactivity and applications.
- Unique Properties: 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole’s triazole ring imparts unique electronic and steric properties, making it distinct from other bromomethyl-substituted compounds.
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-2-phenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRCTMMLJAMVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320624 | |
Record name | 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13322-02-6 | |
Record name | 13322-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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